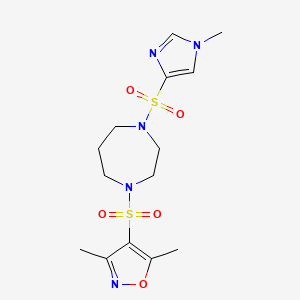

3,5-dimethyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-dimethyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)isoxazole is a useful research compound. Its molecular formula is C14H21N5O5S2 and its molecular weight is 403.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diazotransfer Reagents and Isoxazole Derivatives

Diazotransfer Reagents : Imidazole-1-sulfonyl azide hydrochloride is reported as an efficient, inexpensive, and shelf-stable diazotransfer reagent. It acts as a "diazo donor" for the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent is prepared from inexpensive materials and is significant for its stability and ease of handling, indicating potential utility in synthesis processes involving similar compounds (Goddard-Borger & Stick, 2007).

Isoxazole Derivatives : Research on isoxazole derivatives, such as the synthesis of 5-thioalkylisoxazoles, demonstrates the synthetic versatility of isoxazole compounds. These derivatives are obtained through lateral metalation and electrophilic quenching, highlighting the compound's role in synthesizing structurally diverse molecules with potential applications in drug development and materials science (Balasubramaniam, Mirzaei, & Natale, 1990).

Surface Morphology and Corrosion Inhibition

Surface Morphology and Corrosion Inhibition : The study of heterocyclic diazoles, including imidazole derivatives, as corrosion inhibitors of iron in acidic conditions, showcases the chemical's potential in protecting metals from corrosion. This application is critical in industrial settings, where corrosion resistance is essential for maintaining the integrity of metal structures and machinery (Babić-Samardžija et al., 2005).

Water Oxidation Catalysis

Water Oxidation Catalysis : The synthesis and study of ruthenium complexes with axial imidazole/DMSO ligands for water oxidation catalysis demonstrate the role of imidazole derivatives in facilitating catalytic water oxidation. This research provides insights into designing catalysts for energy conversion processes, potentially relevant to developing sustainable energy technologies (Wang et al., 2012).

Mechanism of Action

Target of Action

It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole-containing compounds have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to a wide range of biological activities .

Mode of Action

Compounds containing imidazole and benzimidazole moieties are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .

Biochemical Pathways

Imidazole and benzimidazole derivatives have been shown to affect a variety of biochemical pathways, often by inhibiting key enzymes or interacting with receptors . The downstream effects of these interactions can include changes in signal transduction, gene expression, and cellular metabolism .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .

Result of Action

The effects of a compound on a cellular level are typically a result of its interactions with its targets and its impact on biochemical pathways . These effects can include changes in cellular function, alterations in cell signaling, and potential cytotoxic effects .

Action Environment

The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors . These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the biological system in which the compound is acting .

properties

IUPAC Name |

3,5-dimethyl-4-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O5S2/c1-11-14(12(2)24-16-11)26(22,23)19-6-4-5-18(7-8-19)25(20,21)13-9-17(3)10-15-13/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSRPZNAAYPOFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2959054.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide](/img/structure/B2959057.png)

![5-[5-(4-Nitro-phenyl)-furan-2-ylmethylene]-thiazolidine-2,4-dione](/img/structure/B2959058.png)

![1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2959060.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2959061.png)

![4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B2959066.png)

![Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B2959067.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)

![[1-(2-Methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2959073.png)